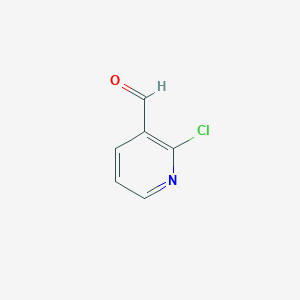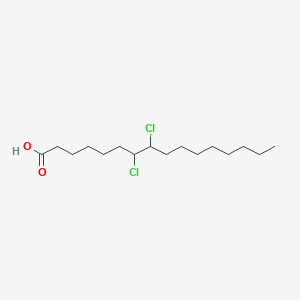
7,8-Dichlorohexadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dichlorohexadecanoic acid (DCHA) is a synthetic fatty acid that has been widely used in scientific research due to its unique properties. DCHA is a halogenated fatty acid that has two chlorine atoms attached to the carbon chain. The presence of these chlorine atoms makes DCHA a potent inhibitor of mitochondrial function, making it an important tool for studying the role of mitochondria in various cellular processes.
Mecanismo De Acción
7,8-Dichlorohexadecanoic acid inhibits mitochondrial function by targeting the electron transport chain. Specifically, it inhibits the activity of complex III, leading to a decrease in ATP production and an increase in ROS production. This results in an imbalance in cellular energy metabolism and oxidative stress, which can have a wide range of effects on cellular function.
Efectos Bioquímicos Y Fisiológicos
The effects of 7,8-Dichlorohexadecanoic acid on cellular function are complex and depend on the specific cell type and experimental conditions used. However, some of the common effects of 7,8-Dichlorohexadecanoic acid include a decrease in ATP production, an increase in ROS production, and alterations in mitochondrial morphology and function. These effects can have a wide range of downstream effects on cellular processes, including cell death, inflammation, and changes in cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7,8-Dichlorohexadecanoic acid in lab experiments is its specificity for inhibiting mitochondrial function. This allows researchers to study the role of mitochondria in various cellular processes with a high degree of precision. However, the use of 7,8-Dichlorohexadecanoic acid also has some limitations. For example, the effects of 7,8-Dichlorohexadecanoic acid on cellular function can be highly variable depending on the specific experimental conditions used. Additionally, the use of 7,8-Dichlorohexadecanoic acid can be challenging due to the need for specialized equipment and expertise.
Direcciones Futuras
There are many potential future directions for research involving 7,8-Dichlorohexadecanoic acid. One area of interest is the role of 7,8-Dichlorohexadecanoic acid in aging and age-related diseases. It has been shown that mitochondrial dysfunction plays a key role in the aging process and the development of age-related diseases, and 7,8-Dichlorohexadecanoic acid could be a valuable tool for studying these processes. Additionally, there is growing interest in the use of 7,8-Dichlorohexadecanoic acid as a therapeutic agent for cancer and other diseases. Further research is needed to fully understand the potential applications of 7,8-Dichlorohexadecanoic acid in these areas.
Aplicaciones Científicas De Investigación
7,8-Dichlorohexadecanoic acid has been extensively used in scientific research to study the role of mitochondria in various cellular processes. It has been shown to inhibit mitochondrial function by targeting the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This has made 7,8-Dichlorohexadecanoic acid a valuable tool for studying the role of mitochondria in aging, neurodegenerative diseases, and cancer.
Propiedades
Número CAS |
129244-82-2 |
|---|---|
Nombre del producto |
7,8-Dichlorohexadecanoic acid |
Fórmula molecular |
C16H30Cl2O2 |
Peso molecular |
325.3 g/mol |
Nombre IUPAC |
7,8-dichlorohexadecanoic acid |
InChI |
InChI=1S/C16H30Cl2O2/c1-2-3-4-5-6-8-11-14(17)15(18)12-9-7-10-13-16(19)20/h14-15H,2-13H2,1H3,(H,19,20) |
Clave InChI |
IWIVTQOROAIDTG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C(CCCCCC(=O)O)Cl)Cl |
SMILES canónico |
CCCCCCCCC(C(CCCCCC(=O)O)Cl)Cl |
Sinónimos |
7,8-Dichlorohexadecanoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



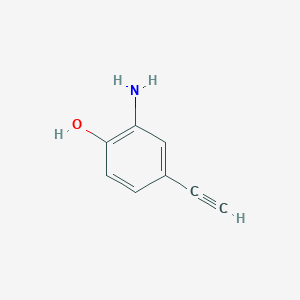
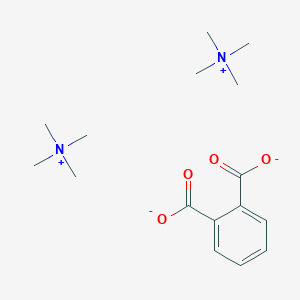

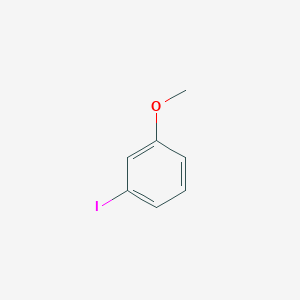
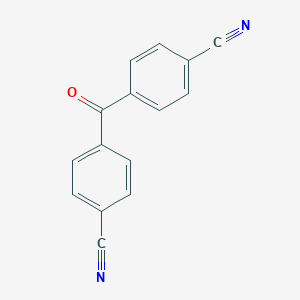
![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)
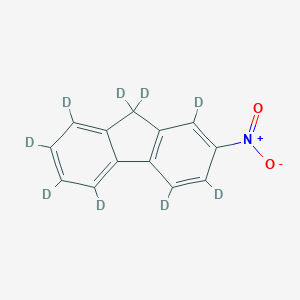
![Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B135272.png)
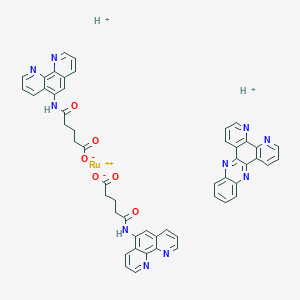
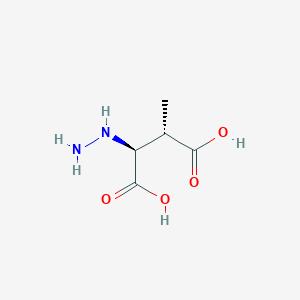
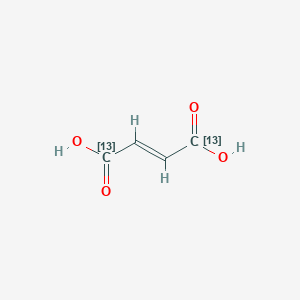

![4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B135281.png)
